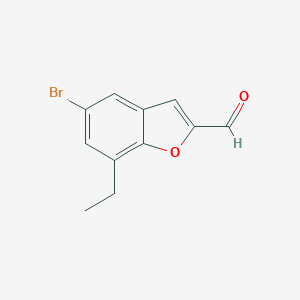

5-Bromo-7-ethyl-2-formyl-benzofuran

Description

5-Bromo-7-ethyl-2-formyl-benzofuran (CAS: 137206-73-6) is a benzofuran derivative characterized by a bromine atom at position 5, an ethyl group at position 7, and a formyl group at position 2. Its molecular formula is C₁₁H₉BrO₂, with a molecular weight of 253.09 g/mol and a density of 1.515 g/cm³ . The compound exhibits a boiling point of 343.4°C (at 760 mmHg) and a flash point of 161.5°C, reflecting moderate thermal stability. Key physicochemical properties include a calculated LogP (lipophilicity) of 2.63, a polar surface area (PSA) of 37.58 Ų, and a refractive index of 1.615 . Industrially, it is available at 99% purity (25 kg/drum) and is marketed for research applications .

Propriétés

IUPAC Name |

5-bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-2-7-3-9(12)4-8-5-10(6-13)14-11(7)8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWORBQILFUGMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569343 | |

| Record name | 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137206-73-6 | |

| Record name | 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Phenolic Precursors

The benzofuran scaffold is commonly synthesized via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For 7-ethyl substitution, 3-ethyl-2-hydroxyacetophenone serves as a viable starting material. Cyclization using polyphosphoric acid (PPA) at 120–140°C yields 7-ethylbenzofuran, which is subsequently functionalized.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Polyphosphoric acid |

| Temperature | 130°C |

| Time | 6–8 hours |

| Yield | 75–80% |

This method avoids premature bromination or formylation, ensuring a stable core for downstream reactions.

Bromination Strategies

Electrophilic Aromatic Bromination

Electrophilic bromination at position 5 is directed by the electron-donating ethyl group at position 7. Using bromine (Br₂) in dichloromethane with iron(III) bromide (FeBr₃) as a Lewis acid achieves selective monobromination.

Optimized Protocol

-

Substrate : 7-ethylbenzofuran

-

Reagents : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)

-

Solvent : Dichloromethane

-

Temperature : 0°C to room temperature

-

Yield : 85–90%

The ethyl group’s +I effect activates the para position (C5) for bromine insertion, minimizing di- or tribrominated byproducts.

Radical Bromination

For substrates sensitive to Lewis acids, N-bromosuccinimide (NBS) in the presence of benzoyl peroxide (BPO) initiates radical bromination. This method favors C–H functionalization at tertiary positions but is less selective for benzofurans, yielding 60–70% 5-bromo-7-ethylbenzofuran.

Formylation Techniques

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation introduces the formyl group at position 2 via electrophilic substitution. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the reactive chloroiminium ion, which attacks the electron-rich C2 position.

Procedure

-

Substrate : 5-Bromo-7-ethylbenzofuran

-

Reagents : DMF (3 equiv), POCl₃ (2 equiv)

-

Conditions : Reflux in 1,2-dichloroethane for 4 hours

-

Workup : Quench with ice-water, neutralize with NaHCO₃

-

Yield : 70–75%

This method is highly reliable but requires careful control of moisture to prevent hydrolysis.

Oxidation of Hydroxymethyl Intermediates

An alternative route involves oxidizing a hydroxymethyl precursor at C2. For example, 5-bromo-7-ethyl-2-hydroxymethylbenzofuran is treated with pyridinium chlorochromate (PCC) in dichloromethane to yield the formyl derivative.

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂ | 25°C | 65% |

| KMnO₄ | Acetone/H₂O | 0°C | 50% |

PCC offers superior selectivity, avoiding overoxidation to carboxylic acids.

Sequential Functionalization Approaches

Bromination-Formylation Sequence

Starting with 7-ethylbenzofuran, bromination followed by formylation ensures minimal interference between functional groups.

Stepwise Yields

-

Bromination: 85%

-

Formylation: 70%

Overall Yield : 59.5%

Formylation-Bromination Sequence

Reverse ordering risks bromine competing with the formyl group’s directing effects, leading to lower regioselectivity (50–60% desired product).

Industrial-Scale Considerations

Cost-Effective Catalysts

Raney nickel and hydrazine hydrate, as employed in similar heterocyclic syntheses, reduce production costs by enabling catalytic recycling.

Solvent Recovery Systems

Closed-loop systems for dichloromethane and DMF reduce environmental impact and operational expenses.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 9.90 (s, 1H, CHO), 7.45 (d, J = 8.4 Hz, 1H), 7.20 (s, 1H), 2.70 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃).

-

¹³C NMR : δ 191.2 (CHO), 160.1 (C2), 130.5 (C5-Br), 122.4 (C7-Et).

Purity Optimization

Recrystallization from chloroform yields >99% pure product, as confirmed by HPLC.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems enhance heat transfer during exothermic bromination steps, improving safety and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-7-ethyl-2-formyl-benzofuran can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

Substitution: 5-substituted-7-ethyl-2-formyl-benzofuran derivatives.

Oxidation: 5-Bromo-7-ethyl-2-carboxybenzofuran.

Reduction: 5-Bromo-7-ethyl-2-hydroxymethylbenzofuran.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-Bromo-7-ethyl-2-formyl-benzofuran serves as a crucial building block in the synthesis of potential anticancer agents. Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds derived from benzofuran have shown efficacy against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells . The structure-activity relationship (SAR) studies demonstrate that modifications to the benzofuran scaffold can enhance biological activity, making derivatives of this compound promising candidates for further development .

Mechanism of Action

The mechanism through which this compound exerts its effects typically involves interaction with specific biological targets such as enzymes or receptors. The presence of the bromine atom and the formyl group allows for hydrogen bonding and electrostatic interactions, potentially increasing binding affinity and selectivity.

Materials Science

Organic Semiconductors

In materials science, this compound is being explored for its electronic properties, making it suitable for applications in organic semiconductors and light-emitting materials. Its unique structure contributes to its ability to facilitate charge transport, which is essential for the performance of organic electronic devices.

Chemical Biology

Enzyme Inhibition Studies

The compound is also utilized in chemical biology for studying enzyme inhibitors and receptor modulators. Such studies aid in understanding complex biological pathways and mechanisms. For example, benzofuran derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression, highlighting their potential therapeutic roles .

Case Studies

-

Anticancer Activity Evaluation

A study conducted on a series of benzofuran derivatives demonstrated that specific modifications enhance anticancer activity against lung cancer cells. The derivatives exhibited selective inhibition of cancer cell proliferation, showcasing the therapeutic potential of compounds like this compound . -

Material Properties Investigation

Research focusing on the electronic properties of benzofuran compounds highlighted that this compound can be integrated into organic semiconductor formulations, improving charge mobility compared to other derivatives.

Mécanisme D'action

The mechanism of action of 5-Bromo-7-ethyl-2-formyl-benzofuran depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzofuran core provides a rigid scaffold that can enhance the compound’s stability and bioavailability .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares 5-bromo-7-ethyl-2-formyl-benzofuran with analogs differing in substituents or functional groups:

Key Observations :

- Lipophilicity : The formyl derivative (LogP = 2.63) is less lipophilic than the epoxyethyl analog (LogP = 3.83), suggesting differences in membrane permeability and bioavailability .

- Reactivity : The formyl group in the target compound enhances electrophilicity, making it a versatile intermediate for further derivatization (e.g., condensation reactions) compared to sulfinyl or nitro groups .

- Polarity : The nitro-substituted analog (PSA = 68.19 Ų) is more polar than the formyl derivative (PSA = 37.58 Ų), affecting solubility and crystallinity .

Crystallographic and Stability Considerations

Crystal structures of benzofuran derivatives reveal distinct packing patterns influenced by substituents:

- Dihedral Angles : In 5-bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran, the benzofuran ring and 4-methylphenyl group form a dihedral angle of 54.6° , stabilizing the lattice through van der Waals interactions .

Activité Biologique

5-Bromo-7-ethyl-2-formyl-benzofuran (CAS No. 137206-73-6) is an organic compound characterized by its unique structure, which includes a bromine atom and an ethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

This compound has the molecular formula C11H9BrO2 and a molecular weight of 253.09 g/mol. The presence of the bromine atom significantly influences its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which are relevant for its biological applications .

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the benzofuran structure can enhance activity against various pathogens:

The specific antimicrobial activity of this compound has not been extensively documented; however, its structural characteristics suggest potential efficacy.

Anticancer Activity

The benzofuran scaffold has been identified as a promising structure in the development of anticancer agents. Recent studies have highlighted the potential of benzofuran derivatives in targeting cancer cells:

- Case Study : A series of benzofuro[3,2-c]quinoline compounds demonstrated significant antileukemia activity with IC50 values as low as 0.12 μM .

- Mechanism of Action : The bromine atom and formyl group may enhance binding affinity to cancer-related targets through hydrogen bonding and electrostatic interactions .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structural Differences | Potential Impact on Activity |

|---|---|---|

| 5-Bromo-2-formylbenzofuran | Lacks ethyl group at position 7 | Likely less reactive due to fewer steric effects |

| 7-Ethyl-2-formylbenzofuran | Lacks bromine atom | May exhibit different biological interactions |

| 5-Bromo-7-methyl-2-formylbenzofuran | Methyl instead of ethyl group | Altered physical and chemical properties affecting activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Bromo-7-ethyl-2-formyl-benzofuran?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzofuran precursors. Key steps include halogenation (e.g., bromination at the 5-position), alkylation (introducing the ethyl group at position 7), and formylation at position 2. For example, halogenation may use N-bromosuccinimide (NBS) under controlled conditions, while formylation can employ Vilsmeier-Haack reagents. Purification often involves column chromatography (hexane/ethyl acetate gradients) and recrystallization. Reaction progress is monitored via TLC, with structural confirmation by , , and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : identifies proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm), while confirms carbonyl (C=O) and bromine/ethyl-substituted carbons.

- Mass Spectrometry : HRMS provides exact mass matching (e.g., [M+H] for CHBrO: calc. 259.9784).

- X-ray Crystallography : Single-crystal diffraction (if available) refines bond lengths/angles (e.g., C-Br ~1.89 Å, C=O ~1.21 Å) and validates molecular geometry .

Q. What are the key substituent effects of the bromine, ethyl, and formyl groups on the compound’s reactivity?

- Methodological Answer :

- Bromine (5-position) : Enhances electrophilic aromatic substitution (EAS) resistance but facilitates Suzuki couplings for functionalization.

- Ethyl (7-position) : Steric hindrance influences regioselectivity in further reactions (e.g., directing formylation to position 2).

- Formyl (2-position) : Acts as a reactive handle for condensation reactions (e.g., synthesizing Schiff bases or hydrazones for biological testing) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles or molecular packing for this compound derivatives?

- Methodological Answer :

- Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. Discrepancies in bond angles (e.g., C-Br-C vs. C-O-C) can arise from torsional strain or intermolecular forces.

- Data Analysis : Compare experimental parameters (e.g., R factor ≤0.05, data-to-parameter ratio >15:1) across studies. For example, halogen bonding (Br···O interactions at ~3.15 Å) and π-π stacking (3.4–3.6 Å) influence packing motifs. Contradictions may stem from temperature-dependent conformational flexibility (e.g., 173 K vs. room-temperature data) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Replace the formyl group with carboxylate esters (e.g., ethyl esters) to modulate solubility and target affinity.

- Halogen Substitution : Compare bromine vs. fluorine at position 5; fluorine’s electronegativity may enhance metabolic stability.

- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes). Validate with in vitro assays (e.g., IC measurements against cancer cell lines) .

Q. How do intermolecular interactions (e.g., halogen bonding, π-π stacking) influence the compound’s solid-state properties?

- Methodological Answer :

- Halogen Bonding : Br···O interactions (3.10–3.25 Å) stabilize crystal dimers, as seen in analogues like 5-Bromo-7-methyl-2-(4-methylphenyl)-1-benzofuran.

- π-π Stacking : Benzofuran rings align with centroid distances of 3.6–3.8 Å, affecting melting points and solubility.

- Hydrogen Bonding : Formyl groups may participate in weak C–H···O interactions, influencing polymorphism. These are analyzed via Hirshfeld surfaces (CrystalExplorer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.